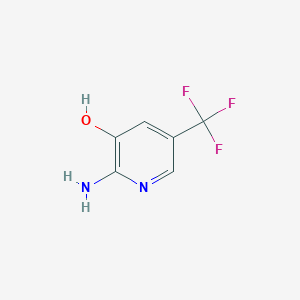

2-Amino-5-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUNUKLWMJMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic strategy for 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a valuable heterocyclic building block in medicinal and agrochemical research. In the absence of a directly published synthetic route, this document outlines a scientifically grounded, multi-step pathway. The proposed synthesis leverages established methodologies for the functionalization of pyridine rings, including a key nitration-reduction sequence to introduce the required amino and hydroxyl moieties with desired regioselectivity. Detailed, step-by-step protocols, mechanistic insights, and data for analogous transformations are presented to offer a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine derivatives.

Introduction and Significance

This compound is a fluorinated pyridine derivative of significant interest in the fields of drug discovery and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged motif in medicinal chemistry. The 2-amino and 3-hydroxyl groups provide versatile handles for further chemical modification, enabling the construction of more complex molecular architectures. This guide proposes a plausible and efficient synthetic pathway to access this target molecule, addressing a notable gap in the existing chemical literature.

Proposed Synthetic Pathways

The synthesis of this compound is not yet described in peer-reviewed literature. Therefore, a judicious, multi-step approach is proposed, commencing from a commercially available starting material. The core of this strategy revolves around the synthesis of a 2-hydroxy-3-nitropyridine intermediate, followed by a catalytic reduction to yield the target compound. This approach is modeled after established methods for the synthesis of 2-amino-3-hydroxypyridine.[1][2]

Overall Synthetic Strategy

The proposed synthesis begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The key transformations include:

-

Hydrolysis: Conversion of the 2-chloro group to a hydroxyl group.

-

Nitration: Regioselective introduction of a nitro group at the 3-position.

-

Reduction: Simultaneous reduction of the nitro group to an amino group to yield the final product.

This sequence is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Mechanistic Considerations

Hydrolysis: The conversion of 2-chloropyridine to 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is a well-established nucleophilic aromatic substitution reaction. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide in an aqueous medium at elevated temperatures.

Nitration: The nitration of the 2-hydroxypyridine ring is an electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. In this case, nitration is expected to occur at the 3- or 5-position. Due to the presence of the trifluoromethyl group at the 5-position, the 3-position is the most likely site for nitration. The reaction is typically performed using a mixture of nitric acid and sulfuric acid.

Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation and is widely used for the synthesis of aminopyridines from their nitro precursors.[1][2]

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature. Researchers should perform their own optimization and safety assessments.

Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as dioxane or water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq.) to the sulfuric acid with stirring, ensuring the temperature remains low.

-

Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature (0-10 °C).

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LC-MS indicates completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) with vigorous stirring.

-

Reaction: Continue the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by column chromatography on silica gel to afford the final product.

Data Summary

The following table summarizes expected reaction parameters based on analogous transformations. Actual results may vary and require optimization.

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | NaOH | Water/Dioxane | 100-110 | 12-24 | 70-85 |

| 2 | 2-Hydroxy-5-(trifluoromethyl)pyridine | HNO₃, H₂SO₄ | - | 0-25 | 1-3 | 60-75 |

| 3 | 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | H₂, 10% Pd/C | Methanol | 25 | 4-12 | 80-95 |

Alternative Synthetic Approaches

While the nitration-reduction pathway is a robust and well-precedented approach, other modern synthetic methods could also be explored for the synthesis of this compound.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[3][4] In this approach, a directing group on the ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position.

Caption: Proposed Directed ortho-Metalation (DoM) pathway.

In this proposed pathway, the amino group of 2-amino-5-(trifluoromethyl)pyridine would direct lithiation to the 3-position. The resulting aryllithium species could then be quenched with an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)), to introduce the hydroxyl group.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route to this compound, a compound for which a direct synthesis has not been reported. The proposed pathway, centered on a hydrolysis-nitration-reduction sequence, is based on well-established and reliable chemical transformations. Additionally, an alternative approach utilizing directed ortho-metalation has been presented. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the synthesis and development of novel fluorinated pyridine derivatives.

References

-

Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (URL: [Link])

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. (URL: [Link])

- Process for the production of 2-amino-3-hydroxypyridines.

- 2-amino-3-hydroxypyridine and its preparation method and purific

- Preparation method of 3-hydroxypyridine.

-

How to synthesizer of 3-hydroxy pyridine? ResearchGate. (URL: [Link])

-

ortho metalation. Andrew G Myers Research Group. (URL: [Link])

-

Directed (ortho) Metallation. (URL: [Link])

-

Directed ortho metalation. Wikipedia. (URL: [Link])

-

2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. (URL: [Link])

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. (URL: [Link])

-

An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC - NIH. (URL: [Link])

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aminopyridine scaffold is a common motif in pharmacologically active compounds, and the additional hydroxyl group provides a potential point for further chemical modification and interaction with biological systems. This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of this compound, along with detailed protocols for their characterization.

Chemical Structure and Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227586-78-8[1] |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol [1] |

| Canonical SMILES | NC1=NC=C(C=C1O)C(F)(F)F |

Predicted Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. Therefore, the following properties are estimated based on data from structurally related compounds and established computational prediction methods. These values should be considered as a starting point for experimental design and verification.

| Property | Predicted Value | Rationale and Comparative Data |

| Melting Point | 160-180 °C | The melting point of 2-amino-3-hydroxypyridine is 168-172 °C[2][3]. The introduction of a trifluoromethyl group, as seen in 2-amino-5-(trifluoromethyl)pyridine (m.p. 45-49 °C), can either increase or decrease the melting point depending on its effect on crystal lattice packing. Given the potential for strong intermolecular hydrogen bonding from the hydroxyl and amino groups, a relatively high melting point is anticipated. |

| Boiling Point | ~350-400 °C | The boiling point of 2-amino-3-hydroxypyridine is reported as 385.2°C[2]. The trifluoromethyl group is expected to increase the boiling point due to increased molecular weight and dipole moment. |

| Aqueous Solubility | Moderately Soluble | 2-Amino-3-hydroxypyridine is soluble in water[4]. The trifluoromethyl group generally decreases aqueous solubility. However, the presence of both an amino and a hydroxyl group, capable of hydrogen bonding with water, suggests that the compound will retain some degree of aqueous solubility. The solubility is expected to be pH-dependent. |

| pKa (acidic/basic) | Acidic pKa (hydroxyl): ~8-9 Basic pKa (amino/pyridine N): ~3-5 | The pKa of the hydroxyl group in hydroxypyridines is typically in the range of 8-11[5]. The electron-withdrawing trifluoromethyl group will likely lower this value. The basicity of the amino group and the pyridine nitrogen will also be reduced by the electron-withdrawing effects of the trifluoromethyl group[6][7]. |

| logP | 1.0 - 2.0 | The calculated logP for 2-amino-3-hydroxypyridine is -0.258[4]. The trifluoromethyl group significantly increases lipophilicity. The estimated logP for the target molecule is therefore expected to be considerably higher. Various computational methods can provide more precise predictions[8][9][10]. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines[11][12][13]. A potential pathway involves the nitration of a suitable trifluoromethyl-substituted hydroxypyridine followed by reduction.

Caption: Proposed synthesis of this compound.

Detailed Procedure:

-

Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine:

-

To a stirred solution of 2-Hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to yield 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

-

-

Reduction of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine:

-

Dissolve the 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride in concentrated hydrochloric acid.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

-

If using tin(II) chloride, heat the mixture under reflux for several hours.

-

After completion of the reaction, work up the mixture accordingly. For hydrogenation, filter off the catalyst. For the tin(II) chloride reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Caption: Experimental workflow for melting point determination.

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly to get an approximate melting point range.

-

Accurate Melting Point: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Caption: Experimental workflow for solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant(s) of the compound.

Caption: Experimental workflow for pKa determination.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Collection: Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acidic or basic functional group has been neutralized.

logP Determination (Shake-Flask Method)

This is the traditional method for determining the partition coefficient between n-octanol and water.

Caption: Experimental workflow for logP determination.

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Spectroscopic Data (Predicted)

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups. A broad singlet for the amino protons and another for the hydroxyl proton, which may be exchangeable with D₂O.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), C-F stretching of the trifluoromethyl group (strong absorptions in the 1000-1350 cm⁻¹ region), and C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.11). Fragmentation patterns may involve the loss of the trifluoromethyl group or other characteristic fragments.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. Based on the safety information for related compounds like 2-Amino-5-(trifluoromethyl)pyridine, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[14]. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising scaffold for the development of new chemical entities in various fields, particularly in drug discovery. This guide provides a foundational understanding of its key physicochemical properties, drawing upon data from related structures and predictive methods. The detailed experimental protocols offer a clear path for researchers to obtain accurate and reliable data for this compound. The interplay of the amino, hydroxyl, and trifluoromethyl substituents on the pyridine ring creates a unique set of properties that warrant further investigation to fully unlock its potential in the design of novel molecules with tailored biological activities.

References

-

Casasnovas, R., et al. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 905(1-3), 88-95. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. [Link]

-

Forks, J., et al. (2012). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Chemical Education, 89(11), 1461-1464. [Link]

-

Burnett, C. L., et al. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 39(2_suppl), 91S-97S. [Link]

-

PubChem. (n.d.). 2-Amino-3-hydroxypyridine. [Link]

-

Rienzo, M., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(1), 107-118. [Link]

-

Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 861(1-3), 133-136. [Link]

-

PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. [Link]

-

Saieed, M. S., & Najim, Z. A. (2011). Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines. Journal of Education and Science, 24(4), 25-34. [Link]

-

Vella, F. A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 156. [Link]

-

Kiregyera, K., et al. (2007). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 14(2), 223-233. [Link]

-

Pliska, V. (1998). [Computerized logP prediction using fragment methods]. Acta Pharmaceutica Hungarica, 68(5), 287-296. [Link]

-

PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]

-

Lead Sciences. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2-ol. [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 133-154. [Link]

-

Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 66(1), 10-27. [Link]

-

Schrödinger. (2021). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Wieder, O., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling, 63(3), 819-828. [Link]

-

Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]

-

Sorkun, M. C., et al. (2021). Machine learning in prediction of intrinsic aqueous solubility of drug-like compounds. ChemRxiv. [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 281-289. [Link]

-

ResearchGate. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

-

CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]

Sources

- 1. 1227586-78-8|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 14. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Structural Analysis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

<

Abstract

This guide provides a comprehensive framework for the unambiguous structural elucidation of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As the substitution pattern on the pyridine ring dictates the molecule's physicochemical properties, biological activity, and patentability, rigorous structural verification is paramount. We present a multi-technique, self-validating workflow grounded in established analytical principles. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering both theoretical justifications and actionable experimental protocols.

The Imperative for Rigorous Structural Verification

This compound belongs to the trifluoromethylpyridine class of compounds, which are key structural motifs in numerous active ingredients for agrochemicals and pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] However, the synthesis of substituted pyridines can often yield a mixture of isomers. Mischaracterization of an isomer could lead to failed clinical trials, wasted resources, and invalid patent claims. Therefore, a systematic and orthogonal analytical approach is not just best practice; it is a scientific and commercial necessity. This guide outlines the logical progression of analysis, from confirming basic molecular formula to mapping the precise connectivity and spatial arrangement of atoms.

Material Provenance and Purity Assessment

Before embarking on detailed structural analysis, the purity of the analyte must be ascertained. The presence of starting materials, synthetic byproducts, or isomeric impurities can confound spectroscopic data.

2.1 Synthesis Overview The synthesis of substituted trifluoromethylpyridines can be achieved through various routes, including chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or cyclocondensation reactions with trifluoromethyl-containing building blocks.[1] For instance, a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, can be synthesized via halogenation of 2-amino-5-trifluoromethylpyridine or amination of a di-substituted pyridine.[3] Understanding the specific route used to synthesize the target molecule provides insight into potential impurities.

2.2 Recommended Purity Assessment Protocol A combination of High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for initial purity assessment.

Protocol: HPLC-PDA & LC-MS Purity Check

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

HPLC Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start at 5% B and ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths (e.g., 220, 254, 280 nm) with the PDA detector.

-

MS Analysis: Split the flow post-column to an electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes to detect the parent ion and any impurities.

-

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The MS data will confirm the mass of the main peak and help identify impurities. A purity level of >97% is desirable for definitive structural analysis.

A Multi-technique Workflow for Structural Elucidation

No single technique can provide a complete structural picture. The following workflow employs orthogonal methods to build a self-consistent and definitive structural assignment.

Caption: Logical workflow for the structural analysis of this compound.

3.1 Step 1: High-Resolution Mass Spectrometry (HRMS)

-

Causality: The first step is to confirm the molecular weight and elemental composition. HRMS provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

-

Trustworthiness: By comparing the measured mass to the theoretical mass of C₆H₅F₃N₂O (178.0354), a mass accuracy of <5 ppm provides strong evidence for the elemental composition.

Protocol: HRMS via ESI-TOF

-

Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into an ESI-Time of Flight (TOF) mass spectrometer at 5 µL/min.

-

Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.

-

Mass Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

-

Data Acquisition: Acquire data in the m/z range of 100-500.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₆H₅F₃N₂O |

| Theoretical Mass [M] | 178.0354 |

| Expected Ion [M+H]⁺ | 179.0427 |

| Mass Accuracy | < 5 ppm |

3.2 Step 2: Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method to confirm the presence of key functional groups.

-

Trustworthiness: The presence of characteristic absorption bands for O-H, N-H, C-F, and aromatic C=N/C=C bonds provides a "fingerprint" that is consistent with the proposed structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3500 (Broad) | Hydroxyl group |

| N-H Stretch | 3100-3400 (Sharp) | Primary amine |

| Aromatic C-H Stretch | ~3050 | Pyridine ring protons |

| Aromatic C=N/C=C | 1550-1650 | Pyridine ring stretches |

| C-F Stretch | 1100-1300 (Strong) | Trifluoromethyl group |

Note: These ranges are based on general spectroscopic principles and data for analogous compounds.[4][5]

3.3 Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

-

Trustworthiness: Multi-dimensional NMR experiments like HSQC and HMBC provide through-bond correlation data that cross-validates the one-dimensional assignments, creating a self-consistent structural proof.

Protocol: Multi-nuclear NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.

-

Experiments to Acquire:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

¹⁹F NMR (Fluorine-19)

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Referencing: Reference spectra to the residual solvent peak or an internal standard like TMS.

Predicted NMR Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H | ~9.5-10.5 | Broad singlet | 1H | OH | Phenolic proton, exchangeable. |

| ¹H | ~7.8-8.2 | Singlet/doublet | 1H | H-6 | Deshielded by N and CF₃ group. |

| ¹H | ~7.4-7.8 | Singlet/doublet | 1H | H-4 | Adjacent to CF₃ group. |

| ¹H | ~5.5-6.5 | Broad singlet | 2H | NH₂ | Amino protons, exchangeable. |

| ¹⁹F | ~ -60 to -70 | Singlet | 3F | CF₃ | Typical range for aromatic CF₃. |

| ¹³C | ~150-160 | Quartet | 1C | C-5 | Carbon attached to CF₃, split by fluorine. |

| ¹³C | ~145-155 | Singlet | 1C | C-2 | Carbon attached to NH₂. |

| ¹³C | ~140-150 | Singlet | 1C | C-3 | Carbon attached to OH. |

| ¹³C | ~120-130 | Quartet | 1C | CF₃ | Trifluoromethyl carbon. |

| ¹³C | ~115-125 | Singlet | 1C | C-6 | Aromatic CH. |

| ¹³C | ~110-120 | Singlet | 1C | C-4 | Aromatic CH. |

Note: Predicted shifts are estimates based on analysis of similar substituted pyridines. Actual values must be confirmed experimentally.

Caption: Expected 2D NMR correlations for structural confirmation.

Data Synthesis and Conclusion

The structural analysis of this compound is confirmed by the convergence of all analytical data. HRMS establishes the correct elemental formula. FTIR confirms the presence of the requisite amino, hydroxyl, and trifluoromethyl functional groups. Finally, a complete set of 1D and 2D NMR experiments provides the definitive atom-to-atom connectivity, distinguishing it from all other possible isomers. The combination of these orthogonal techniques provides a robust, self-validating system, ensuring the highest degree of confidence in the compound's identity for any subsequent research, development, or commercial application.

References

-

Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. (2020). Semantic Scholar. Retrieved from [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). A Researcher's Guide to Confirming the Structure of Aminopyridinols: A Comparative Analysis of Analytical Methods. BenchChem.

- BenchChem. (2025).

-

Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Zhang, Y. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Shainurova, A. M., et al. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Amino-5-(trifluoromethyl)pyridin-3-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in contemporary drug discovery and development. In the absence of extensive empirical data in publicly accessible literature, this document leverages predictive modeling, analysis of analogous structures, and foundational spectroscopic principles to offer a robust characterization framework. We delve into the critical aspect of tautomerism inherent to pyridin-3-ols and its profound impact on spectral outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous identification, characterization, and quality control of this compound, thereby accelerating research and development timelines. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, ensuring a self-validating system for experimental work.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The introduction of a trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The 2-amino and 3-hydroxyl substitutions on the pyridine ring of this compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules.

A crucial chemical feature of pyridin-3-ols is their existence in a tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms. This equilibrium is sensitive to the electronic nature of other ring substituents and the solvent environment. Understanding and characterizing both tautomers are paramount for predicting reactivity, understanding biological activity, and ensuring consistent product quality. This guide will, therefore, address the spectroscopic signatures of both the pyridinol and the potential pyridone tautomers.

Tautomerism: A Central Consideration

The spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The two primary tautomers to consider are:

-

Enol Form: this compound

-

Keto Form: 2-Amino-5-(trifluoromethyl)pyridin-3(2H)-one

The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. Polar, protic solvents tend to favor the more polar keto tautomer. Spectroscopic techniques are invaluable for identifying the predominant tautomer in a given state (solid or solution) and for potentially observing both forms in equilibrium.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information. The predicted chemical shifts for both tautomers are presented below. These predictions are generated using established computational algorithms and provide a strong baseline for experimental verification.

Predicted ¹H NMR Data

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and exchangeable protons of the amino and hydroxyl groups.

| Assignment | Predicted δ (ppm) - Enol Form | Predicted δ (ppm) - Keto Form | Multiplicity | Notes |

| H4 | 7.0 - 7.3 | 6.8 - 7.1 | d | |

| H6 | 7.8 - 8.1 | 7.5 - 7.8 | d | |

| NH₂ | 4.5 - 6.0 | 5.0 - 6.5 | br s | Chemical shift and intensity are solvent and concentration dependent. |

| OH | 9.0 - 11.0 | - | s | May not be observed in protic solvents due to exchange. |

| NH (pyridone) | - | 10.0 - 12.0 | br s | Expected to be a broad singlet. |

| CH₂ (pyridone) | - | 4.0 - 4.5 | s |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of a carbonyl carbon in the keto tautomer is a key diagnostic feature.

| Assignment | Predicted δ (ppm) - Enol Form | Predicted δ (ppm) - Keto Form | Notes |

| C2 | 145 - 150 | 150 - 155 | |

| C3 | 150 - 155 | 175 - 185 (C=O) | The downfield shift of the carbonyl carbon is a clear indicator of the keto form. |

| C4 | 115 - 120 | 110 - 115 | |

| C5 | 120 - 125 (q) | 118 - 123 (q) | Quartet due to coupling with the CF₃ group. |

| C6 | 135 - 140 | 130 - 135 | |

| CF₃ | 120 - 125 (q) | 120 - 125 (q) | A quartet with a large C-F coupling constant. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.

| Assignment | Predicted δ (ppm) - Enol Form | Predicted δ (ppm) - Keto Form | Reference | Notes |

| -CF₃ | -60 to -65 | -62 to -67 | CFCl₃ | The chemical shift can be influenced by solvent and substitution pattern. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C spectra, the residual solvent peak is a common reference. For ¹⁹F NMR, an external or internal standard (like CFCl₃) is used.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies will differ significantly between the enol and keto tautomers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Tautomer | Notes |

| 3500-3300 | O-H | Stretch | Enol | Broad band, indicative of hydrogen bonding. |

| 3400-3200 | N-H | Stretch (amine) | Both | Two bands may be observed for the primary amine. |

| ~3100 | N-H | Stretch (pyridone) | Keto | |

| 1680-1640 | C=O | Stretch (amide) | Keto | A strong, sharp absorption, which is a key marker for the keto form. |

| 1620-1580 | C=C, C=N | Ring Stretch | Both | |

| 1350-1150 | C-F | Stretch | Both | Strong absorptions characteristic of the trifluoromethyl group. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₆H₅F₃N₂O), which is approximately 178.03.

-

Key Fragments:

-

Loss of H₂O: A fragment corresponding to the loss of a water molecule from the molecular ion.

-

Loss of CO: For the keto tautomer, the loss of a carbon monoxide molecule is a likely fragmentation pathway.

-

Loss of HCN: Cleavage of the pyridine ring can lead to the loss of hydrogen cyanide.

-

Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl group.

-

Fragments characteristic of the pyridine ring.

-

Experimental Protocol for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent such as methanol, ethyl acetate, or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

-

-

Instrumental Analysis:

-

Inject the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on a capillary GC column.

-

The separated components are then introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting ions are analyzed.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The two tautomers of this compound are expected to have distinct UV-Vis absorption spectra.

Predicted UV-Vis Absorption

-

Enol Form: Expected to have absorption maxima (λ_max) characteristic of a substituted hydroxypyridine.

-

Keto Form: The extended conjugation in the pyridone ring system is likely to result in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the enol form.

The exact λ_max values are highly dependent on the solvent used. A systematic study in solvents of varying polarity can provide evidence for the presence of the tautomeric equilibrium.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give an absorbance reading in the range of 0.1 to 1.0.

-

-

Instrumental Analysis:

-

Record a baseline spectrum of the pure solvent.

-

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive data with established analytical protocols, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. A key takeaway is the critical role of tautomerism, which significantly influences the spectroscopic data. Careful consideration of the experimental conditions, particularly the choice of solvent, is essential for obtaining reproducible and interpretable results. The methodologies and data presented herein serve as a valuable resource to support the synthesis, quality control, and further development of novel therapeutics based on this versatile molecular scaffold.

References

- Note: As this guide is based on predictive data and general spectroscopic principles, direct literature citations for the spectroscopic data of this compound are not available.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

-

NMRShiftDB2: a comprehensive, open-access repository for chemical structure and NMR spectral data. ([Link])

-

NIST Chemistry WebBook. ([Link])

-

Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. ([Link])

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ([Link])

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. ([Link])

Introduction: The Trifluoromethyl-Substituted Pyridine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-(trifluoromethyl)pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization provides a rich avenue for drug discovery. This technical guide focuses on derivatives of the 2-Amino-5-(trifluoromethyl)pyridine core, with a particular emphasis on the structural class related to 2-Amino-5-(trifluoromethyl)pyridin-3-ol. We delve into the critical role of the trifluoromethyl group in modulating physicochemical properties and biological activity. This document provides a comprehensive overview of synthesis strategies, diverse biological activities including anticancer, antiviral, and antifungal properties, and detailed protocols for their evaluation. By synthesizing data from contemporary research, this guide serves as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

The strategic design of bioactive molecules often hinges on the selection of a core heterocyclic scaffold that can be readily modified to optimize interactions with biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in this regard, present in numerous pharmaceuticals and agrochemicals.[1]

The Significance of the Pyridine Ring in Bioactive Molecules

Pyridine and its derivatives are integral to various biological systems, forming the core of coenzymes, vitamins, and nucleic acids.[1] Their ability to act as hydrogen bond acceptors and their involvement in π-π stacking interactions make them highly effective pharmacophores. The nitrogen atom's basicity can be tuned by substituents, influencing the molecule's overall pharmacokinetic profile. Derivatives of pyridine are utilized in a wide array of therapeutic areas, including as anesthetics, anti-inflammatory agents, and treatments for neurological diseases.[1]

Physicochemical Impact of the Trifluoromethyl (CF₃) Group

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a widely employed strategy in modern drug design. The CF₃ group imparts unique properties that can significantly enhance a molecule's therapeutic potential:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.

-

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, thereby influencing binding affinity to target proteins.[2]

The this compound Core: A Rationale for Investigation

The specific scaffold of this compound combines the key features of the 2-aminopyridine motif with the advantageous properties of the CF₃ group. The additional hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, offering another point of interaction with biological targets. While literature on this exact parent compound is nascent, extensive research on closely related derivatives, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, provides a strong foundation for understanding the potential biological activities of this class of compounds.[3][4] This guide will, therefore, focus on the broader family of 2-Amino-5-(trifluoromethyl)pyridine derivatives to provide a comprehensive overview of their established and potential bioactivities.

Synthesis Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a critical aspect of their development as therapeutic and agrochemical agents. Several robust methods have been established for their preparation.

Overview of Synthetic Routes

The most common industrial methods for preparing TFMP derivatives involve two primary strategies:

-

Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine precursor. For example, 2,3-dichloro-5-(trichloromethyl)pyridine can undergo a vapor-phase fluorination reaction to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products.[2]

-

Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[2]

Subsequent reactions, such as amination, can be used to install the amino group at the 2-position. For instance, reacting a 2-halogeno-trifluoromethyl-halogenopyridine with ammonia can selectively substitute the halogen at the 2-position with an amino group.[3]

Example Protocol: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol is based on the amination of a di-halogenated precursor, a common method described in patent literature.[3]

Reactants:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% Aqueous ammonia

Procedure:

-

Charge a 50 ml autoclave with 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.

-

Seal the autoclave and heat the reaction mixture to 100°C for 24 hours.

-

Increase the temperature to 125°C and maintain for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

-

Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

-

Collect the crystals by filtration.

-

Wash the collected crystals with water and dry to obtain the final product, 2-amino-3-chloro-5-trifluoromethylpyridine.

Causality: The nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by the amino group from ammonia is the core reaction. The 2-position is more activated towards nucleophilic attack than the 3-position. The use of an autoclave and elevated temperatures is necessary to drive the reaction to completion against a relatively unreactive substrate.

Workflow Diagram for Synthesis

Caption: General workflow for the synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

Reported Biological Activities and Mechanisms of Action

Derivatives of the 2-Amino-5-(trifluoromethyl)pyridine scaffold have demonstrated a broad range of biological activities, positioning them as valuable leads in both pharmaceutical and agrochemical research.

Overview of Therapeutic and Agrochemical Areas

The unique combination of the aminopyridine core and the trifluoromethyl group has led to the development of compounds with diverse applications:

-

Agrochemicals: These compounds are key intermediates for herbicides and insecticides.[2][3] For instance, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, derived from 2-amino-3-chloro-5-trifluoromethylpyridine, is one such example.[3]

-

Pharmaceuticals: In medicine, these scaffolds are explored for their potential as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][5][6]

Anticancer Activity

Pyridine derivatives containing amino and trifluoromethyl groups have been frequently reported for their anticancer activity.[1] While the precise mechanisms for the this compound family are still under investigation, related structures, such as 5-trifluoromethyl-2-aminopyrimidine derivatives, have been identified as potent dual inhibitors of key cancer-related kinases like Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[7] Inhibition of such kinases can disrupt cell cycle progression and signaling pathways essential for tumor growth and survival.

Antiviral and Antifungal Activity

Recent studies have highlighted the promise of trifluoromethyl pyridine derivatives as potent antiviral and antifungal agents.

-

Antiviral Activity: Novel trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).[5] Similarly, trifluoromethyl pyridine piperazine derivatives have demonstrated excellent protective activity against both TMV and Cucumber Mosaic Virus (CMV), potentially by inducing systemic acquired resistance in the host plant.[6]

-

Antifungal Activity: Certain derivatives exhibit potent in vitro activity against plant pathogenic fungi like Rhizoctonia solani, with efficacy comparable to commercial fungicides.[5]

Enzyme Inhibition: A Key Mechanism

A primary mechanism through which these compounds exert their biological effects is through the inhibition of specific enzymes.

-

Kinase Inhibition: As mentioned, kinases like FLT3 and CHK1 are promising targets in oncology.[7] The trifluoromethyl group can engage in specific interactions within the ATP-binding pocket of these enzymes, leading to potent inhibition.

-

Other Enzymes: Spiro-fused derivatives incorporating a trifluoromethyl-pyrazole moiety have been identified as inhibitors of Plasmodial serine hydroxymethyltransferase, suggesting potential as antimalarial drugs.[8]

Proposed Signaling Pathway for Kinase Inhibition

The diagram below illustrates a hypothetical pathway where a derivative inhibits a receptor tyrosine kinase (RTK) like FLT3, leading to the downstream suppression of pro-survival signaling and induction of apoptosis in a cancer cell.

Caption: Hypothetical pathway of an RTK inhibitor leading to apoptosis.

Methodologies for Biological Evaluation

To characterize the biological activity of 2-Amino-5-(trifluoromethyl)pyridine derivatives, a series of standardized in vitro and in vivo assays are employed.

In Vitro Assay Protocols

This method assesses the ability of a compound to inhibit viral replication in a plant model.

Procedure:

-

Select healthy Nicotiana tabacum L. plants of the same age.

-

Inoculate the entire leaf surface with a suspension of Tobacco Mosaic Virus (TMV).

-

After 30 minutes, gently rinse the leaves with water and allow them to dry.

-

Smear the left half of each leaf with a solution of the test compound (e.g., at 500 µg/mL). Smear the right half with a solvent-only solution to serve as a control.

-

Incubate the plants under controlled greenhouse conditions for 3-4 days.

-

Count the number of local lesions on both the treated and control halves of the leaves.

-

Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Trustworthiness: The use of a half-leaf internal control on every leaf minimizes variability due to the plant's physiological state, ensuring that the observed effect is due to the compound and not other factors.

This biochemical assay quantifies the direct inhibitory effect of a compound on a purified enzyme.

Procedure:

-

Prepare a reaction buffer containing ATP and a specific peptide substrate for the FLT3 kinase.

-

Add the purified FLT3 enzyme to wells of a microtiter plate.

-

Add the test compound at various concentrations (e.g., a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production, which is directly proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Workflow for Biological Screening

The following diagram outlines a logical progression from initial synthesis to in vivo testing.

Caption: A typical workflow for screening and identifying lead compounds.

Data Summary and Future Directions

Tabulated Summary of Bioactivity Data

The following table summarizes representative biological activities reported for trifluoromethyl-substituted pyridine and pyrimidine derivatives.

| Compound Class | Target/Organism | Activity Metric | Value (µg/mL) | Reference |

| Trifluoromethyl pyrimidine derivative (5j) | Tobacco Mosaic Virus (TMV) | EC₅₀ (Curative) | 126.4 | [5] |

| Trifluoromethyl pyrimidine derivative (5m) | Tobacco Mosaic Virus (TMV) | EC₅₀ (Protective) | 103.4 | [5] |

| Trifluoromethyl pyrimidine derivative (5u) | Rhizoctonia solani | EC₅₀ | 26.0 | [5] |

| Trifluoromethyl pyridine piperazine (A1) | Cucumber Mosaic Virus (CMV) | Curative Activity | 64.1% at 500 | [6] |

| Trifluoromethyl pyridine piperazine (A3) | Cucumber Mosaic Virus (CMV) | Protective Activity | 58.0% at 500 | [6] |

Structure-Activity Relationships (SAR): Emerging Insights

While a comprehensive SAR is still developing, initial findings suggest that the nature and position of substituents on the pyridine ring and linked moieties are critical. For antiviral piperazine derivatives, substitutions on the phenyl ring attached to the piperazine core significantly influence activity against both TMV and CMV.[6] For kinase inhibitors, modifications that improve conformational restriction can enhance target affinity and selectivity.[7]

Conclusion and Outlook

The 2-Amino-5-(trifluoromethyl)pyridine scaffold and its derivatives represent a highly versatile and promising class of compounds. The trifluoromethyl group consistently imparts favorable properties that translate into potent biological activity across diverse targets, from plant viruses to human kinases. The established synthetic routes allow for extensive chemical exploration, and the reported bioactivities in oncology, infectious diseases, and agrochemicals underscore their vast potential.

Future research should focus on elucidating the precise mechanisms of action for these compounds, expanding the structure-activity relationship studies to guide rational design, and conducting in vivo studies to validate the therapeutic potential of the most promising leads.[9] The continued exploration of this chemical space is poised to yield novel and effective solutions for critical challenges in medicine and agriculture.

References

-

Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [Link]

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. SpringerLink. [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]

-

FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of 2-Amino-5-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2-amino-5-(trifluoromethyl)pyridin-3-ol moiety represents a compelling, yet underexplored, chemical entity. While direct, extensive research on this specific molecule is not widely published, a comprehensive analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. This guide synthesizes the available evidence for this hypothesis, proposes a putative mechanism of action, and provides a detailed roadmap of experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for Kinase Inhibition

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to form key hydrogen bonds and engage in various molecular interactions makes it an ideal starting point for inhibitor design. The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3]

Our hypothesis that this compound functions as a kinase inhibitor is predicated on the extensive body of literature demonstrating that analogous structures exhibit potent kinase inhibitory activity. Specifically:

-

Aminopyridine and Aminopyrimidine Cores: These moieties are known to act as hinge-binders in the ATP-binding pocket of numerous kinases, including c-Jun N-terminal kinases (JNKs), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]

-

Trifluoromethyl-Substituted Heterocycles: The inclusion of a trifluoromethyl group on pyridine or pyrimidine rings has been a successful strategy in the development of potent and selective kinase inhibitors, such as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and PI3K/mTOR.[5][6][7]

Given this precedent, it is highly probable that this compound engages with the ATP-binding site of one or more protein kinases, thereby disrupting their catalytic activity and downstream signaling pathways.

Proposed Mechanism of Action: Competitive ATP Inhibition

We propose that this compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of its target kinase(s). The key molecular interactions likely involve:

-

Hinge Binding: The 2-amino group and the pyridinolic nitrogen are well-positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor.

-

Hydrophobic Interactions: The trifluoromethyl group can engage in favorable hydrophobic and/or fluorine-specific interactions within the ATP-binding site, contributing to both potency and selectivity.

-

Additional Polar Contacts: The 3-hydroxyl group may form additional hydrogen bonds with residues in the active site, further enhancing binding affinity.

The following diagram illustrates this hypothetical binding mode.

Caption: Proposed binding mode of this compound.

Experimental Validation Workflow

A rigorous, multi-step process is required to validate the proposed mechanism of action. The following sections detail the key experimental protocols.

Initial Target Identification and Potency Determination

The first step is to identify the primary kinase target(s) of this compound and determine its inhibitory potency.

Experimental Protocol: Kinase Panel Screening

A broad kinase panel screen is the most efficient method for initial target identification.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay Platform: Utilize a reputable kinase profiling service that employs a robust assay technology, such as an ADP-Glo™ luminescent assay or a LanthaScreen™ TR-FRET assay.[8][9]

-

Screening: Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Experimental Protocol: IC50 Determination

For the "hit" kinases identified in the panel screen, the half-maximal inhibitory concentration (IC50) must be determined.

-

Assay Setup: For each hit kinase, set up a biochemical assay with the purified enzyme, its specific substrate, and ATP.

-

Compound Titration: Prepare a serial dilution of this compound.

-

Incubation and Detection: Incubate the kinase reaction with the different concentrations of the compound and measure the kinase activity using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).[10]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

| Parameter | Description |

| Kinase Panel | A broad selection of kinases (e.g., >300) |

| Initial Screen Conc. | 1 µM |

| Hit Criteria | >50% inhibition |

| IC50 Determination | 10-point dose-response curve |

Target Engagement in a Cellular Context

Confirming that the compound interacts with its intended target within a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.

-

Cell Culture: Culture a cell line that expresses the target kinase.

-

Compound Treatment: Treat the cells with this compound or a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble target kinase at each temperature by Western blotting or other protein detection methods.

-

Data Analysis: A positive target engagement will result in a thermal stabilization of the kinase, shifting its melting curve to higher temperatures.

Elucidation of the Inhibition Mechanism

To confirm competitive inhibition, it is necessary to assess how the potency of the compound changes with varying ATP concentrations.

Experimental Protocol: Mechanism of Inhibition Studies

-

Kinase Assay Setup: Set up the biochemical kinase assay for the primary target kinase.

-

ATP Titration: Perform IC50 determinations for this compound at multiple, fixed concentrations of ATP (e.g., at, below, and above the Km for ATP).

-

Data Analysis: If the compound is an ATP-competitive inhibitor, the measured IC50 value will increase with increasing ATP concentrations.

Caption: A streamlined workflow for validating the mechanism of action.

Assessment of Cellular Activity

The ultimate validation of a kinase inhibitor is its ability to modulate downstream signaling pathways and elicit a biological response in cells.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.

-